mTOR Biochemical Potency: Evidence of Low Intrinsic Kinase Affinity
In a biochemical assay against the serine/threonine-protein kinase mTOR, 1-(2-chlorobutanoyl)piperidine-4-carboxamide exhibited a potency of 23,280.9 nM (≈23.3 μM), categorizing it as a low-activity compound [1]. By class-level inference from the broader piperidine-4-carboxamide literature, active mTOR inhibitors in this chemotype typically require sub-micromolar potency; thus, the 2-chlorobutanoyl variant at the N-piperidine position is insufficient to confer meaningful mTOR inhibition, distinguishing it from more optimized analogs bearing extended aromatic or heteroaromatic N-substituents [2].
| Evidence Dimension | Biochemical potency (mTOR inhibition) |
|---|---|
| Target Compound Data | Potency = 23,280.9 nM |
| Comparator Or Baseline | Class expectation: active mTOR inhibitors typically < 1,000 nM; specific analog data not available in same assay |
| Quantified Difference | ≥23-fold above typical active threshold |
| Conditions | In vitro biochemical assay; MolBiC database entry IT0234441 |
Why This Matters
This low mTOR potency defines a clear boundary for procurement: researchers targeting mTOR should exclude this compound in favor of known sub-micromolar piperidine-4-carboxamide analogs, while those screening for off-target kinase selectivity may find value in its weak mTOR engagement.
- [1] MolBiC Database. Bioactivity Information IT0234441: 1-(2-Chlorobutanoyl)piperidine-4-carboxamide vs. Serine/threonine-protein kinase mTOR. molbic.idrblab.net. View Source
- [2] Zampieri D, Laurini E, Vio L, Fermeglia M, Pricl S, Wünsch B, Schepmann D, Mamolo MG. Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. Eur J Med Chem. 2015;90:797-808. View Source
